4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate
Description
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYCUSRMOBUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
This compound has been investigated for its potential therapeutic applications, particularly in the field of cancer research:
- Antitumor Activity : Studies have indicated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with imino and phenyl groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Mechanisms of Action : The mechanisms by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Research suggests that such compounds can interact with cellular receptors and enzymes, leading to altered metabolic processes within the tumor cells .
Applications in Research
The applications of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate in scientific research can be categorized as follows:
Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for the synthesis of new anticancer agents. Its structural modifications can lead to derivatives with enhanced biological activity and selectivity towards cancer cells.
- Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity helps in optimizing drug candidates for better efficacy and safety profiles.
Pharmacology
- Preclinical Studies : The compound is used in preclinical models to evaluate its pharmacokinetics, toxicity, and therapeutic index. These studies are critical for assessing the viability of advancing to clinical trials.
- Mechanistic Studies : Understanding the biochemical pathways affected by this compound can provide insights into its potential role as a therapeutic agent.
Case Studies
Recent studies have documented the effects of similar compounds on various cancer types:
Mechanism of Action
The mechanism of action of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds with variations in substituent positions, electronic groups, or backbone modifications. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups : The target compound’s 3,4-dimethoxy groups enhance electron density on the aromatic ring compared to bromo (electron-withdrawing) in Compound 12 . This affects redox behavior and UV-Vis absorption.
- Hydrophobicity: The 4-methylbenzoate ester increases lipophilicity relative to phenol derivatives (e.g., Compound 8), influencing solubility and membrane permeability.
Spectroscopic and Analytical Comparisons
NMR Data :
- Target Compound: Expected aromatic proton signals at δ 6.8–7.5 ppm (imino-phenyl and benzoate protons) and methoxy singlets at δ ~3.8 ppm .
- Compound 12: Bromo substitution deshields adjacent protons, shifting phenol -OH to δ ~9.5 ppm .
- Azo-Azomethine Dyes (): Azo (-N=N-) groups show distinct UV-Vis λmax ~450–550 nm, whereas the target’s imino group absorbs at lower wavelengths (~300–400 nm) .
Mass Spectrometry :
- The target’s EI-MS would exhibit a molecular ion peak at m/z ~407, with fragmentation at the imino bond (C=N) and ester cleavage. In contrast, brominated Compound 12 shows isotopic clusters due to $^{79}\text{Br}$/$^{81}\text{Br}$ .
Biological Activity
4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, also known by its CAS number 331460-64-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 375.42 g/mol. The compound features a phenyl group substituted with a dimethoxyphenyl imine and a methylbenzoate moiety, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds in its class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among derivatives containing the dimethoxyphenyl group. This activity is often assessed through in vitro assays measuring cytokine release and inflammatory mediator production.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.
Case Studies and Experimental Data
- Antitumor Studies :
- Anti-inflammatory Activity :
- Antioxidant Properties :
Comparative Analysis Table
Q & A
Q. What are the key synthetic pathways for preparing 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via a two-step process:
Schiff Base Formation: Condensation of 3,4-dimethoxyaniline with 4-formylphenyl 4-methylbenzoate under reflux in ethanol or methanol, catalyzed by acetic acid. The reaction is monitored via TLC, and the product is purified via recrystallization (hexane/EtOH, 1:1) .
Esterification: If the aldehyde precursor is not pre-esterified, coupling 4-methylbenzoic acid to the hydroxyl group of the intermediate using DCC/DMAP in anhydrous DCM.
Critical Parameters:
Q. Which spectroscopic techniques are most reliable for characterizing this Schiff base ester, and what key spectral signatures confirm its structure?
Methodological Answer:
- 1H NMR (DMSO-d6):
- IR: Stretching vibrations at 1680 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N imine) .
- Mass Spectrometry: Molecular ion peak at m/z 407.4 (M+H)+ .
Validation: Compare experimental data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
- pH Stability:
- Solvent Compatibility:
- Test solubility and stability in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax ~300 nm).
Data Contradiction Analysis:
Discrepancies in degradation rates between studies may arise from trace metal ions (e.g., Fe³⁺) catalyzing hydrolysis. Include EDTA in buffers to control for this .
Q. How should researchers resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition results?
Methodological Answer:
Assay Standardization:
- Validate enzyme (e.g., COX-2 or acetylcholinesterase) activity using a positive control (e.g., aspirin or donepezil).
- Ensure consistent substrate concentrations and incubation times .
Structural Confirmation: Re-characterize the compound to rule out batch-specific impurities or isomerization (E/Z).
Dose-Response Curves: Perform triplicate IC50 measurements to assess reproducibility.
Example Workflow:
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Varied IC50 values | Use purified enzyme from single vendor | |
| Inactive metabolites | Include metabolic stability assay |
Q. What computational strategies predict the compound’s interactions with biological targets, and how can MD simulations validate docking results?
Methodological Answer:
- Docking Studies (AutoDock Vina):
- Use the crystal structure of the target protein (e.g., EGFR or 5-HT2A receptor) from the PDB.
- Set grid parameters to encompass the active site (e.g., 25 ų box).
- Molecular Dynamics (GROMACS):
Critical Insight:
Contradictions between docking scores and experimental IC50 values may arise from protein flexibility. Use ensemble docking with multiple receptor conformations .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced selectivity?
Methodological Answer:
- SAR Variables:
- Replace 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., NO2) to modulate imine reactivity.
- Modify the ester group (e.g., 4-fluorobenzoate) to alter lipophilicity .
- Synthetic Workflow:
- Parallel synthesis using automated reactors to generate a 10–20 compound library.
- Validate purity via LC-MS before biological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
